molecular formula C15H11Br2FO B1532403 1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one CAS No. 898760-59-3

1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Cat. No.: B1532403
CAS No.: 898760-59-3
M. Wt: 386.05 g/mol
InChI Key: ZQWAFMXQHQEGQK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one is a high-value chemical building block designed for advanced pharmaceutical research and development. This compound features a propan-1-one core symmetrically substituted with bromo and fluoro-phenyl rings, making it a versatile scaffold for synthesizing more complex molecules. Its primary research applications include serving as a key intermediate in medicinal chemistry programs, particularly in the exploration of new pharmacologically active compounds. The presence of halogen substituents, including bromine at the 4-position of one phenyl ring and fluorine at the 2-position, along with another bromine on the distal phenyl ring, provides distinct reactive sites for further functionalization via cross-coupling reactions. This allows researchers to systematically build molecular libraries for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWAFMXQHQEGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192481
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-59-3
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one typically involves:

  • Preparation of substituted propiophenone intermediates via Friedel-Crafts acylation or condensation reactions.
  • Introduction of halogens (bromine and fluorine) on the aromatic rings either before or after ketone formation.
  • Use of catalytic systems to facilitate condensation and decarboxylation reactions.

Synthesis of p-Bromopropiophenone Intermediates

A key intermediate, p-bromopropiophenone, can be synthesized by condensation of p-bromobenzoic acid with propionic acid in the presence of a composite catalyst, followed by decarboxylation. This method is described in patent CN102260155A:

  • Procedure : In a four-necked flask equipped with stirring, reflux condenser, and thermometer, 20.1 g of p-bromobenzoic acid, 44.4 g of propionic acid, and 7 g of composite catalyst are mixed.
  • Reaction Conditions : The mixture is heated to 130–140°C for 6–10 hours for condensation, then excess propionic acid is distilled off.
  • Decarboxylation : Temperature is raised to 220–230°C to induce decarboxylation, with escaping gases absorbed in 95% ethanol.
  • Outcome : After cooling and crystallization, p-bromopropiophenone is obtained with a yield of 77.96% and melting point 45–47°C.

This intermediate is crucial for further functionalization to introduce the fluorine substituent and the second bromophenyl moiety.

Alternative Synthesis of Related Halogenated Propiophenones

A related compound, 1-(4-bromo-phenyl)-2-chloro-propan-1-one, synthesized under mild conditions, provides insights into catalytic systems and reaction parameters applicable to our target compound:

  • Catalysts and Conditions : Aluminum(III) chloride hexahydrate combined with urea-hydrogen peroxide and ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate at 60°C for 4 hours.
  • Yield : High yield of 97% reported.
  • Reference : Jong, Chan Lee; Hyun, Jung Park, Synthetic Communications, 2006.

This method exemplifies the use of Lewis acid catalysis and green solvents to achieve efficient halogenated ketone synthesis, which could be adapted for preparing this compound.

Summary Table of Preparation Methods

Step Starting Material(s) Reaction Type Conditions Yield (%) Notes
1 p-Bromobenzoic acid + Propionic acid Condensation & Decarboxylation 130–140°C (6–10 h), then 220–230°C (0.5–1 h) 77.96 Composite catalyst, ethanol absorption
2 Halogenated aromatic ketone intermediates Electrophilic Aromatic Substitution / Grignard addition Various, including IBX oxidation at 0°C to RT Variable For introducing fluorine and second bromophenyl
3 Aromatic ketone + halogenating agents Lewis acid-catalyzed halogenation AlCl3·6H2O, urea-H2O2, ionic liquid, 60°C, 4 h 97 Efficient halogenation for related ketones

Research Findings and Considerations

  • The condensation and decarboxylation approach for p-bromopropiophenone is well-established with reproducible yields near 78%, indicating robustness for scale-up.
  • Selective halogenation, especially fluorination, requires careful control of reaction conditions to avoid poly-substitution or degradation.
  • Use of green solvents and ionic liquids in halogenation reactions improves yields and environmental profiles.
  • Grignard reagent additions to carbonyl compounds remain a versatile method to construct the propanone backbone with varied aromatic substitutions.
  • Purification typically involves crystallization or column chromatography to isolate the desired halogenated ketone with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Major Products

    Substitution Products: Compounds with different functional groups replacing the bromine or fluorine atoms.

    Reduction Products: Alcohols derived from the reduction of the carbonyl group.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one is primarily studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The halogenated phenyl groups may interact with biological targets involved in cell proliferation and apoptosis .
  • Antimicrobial Properties : Studies have shown that halogenated aromatic compounds possess antimicrobial activity. This compound could serve as a lead structure for developing new antibiotics or antifungal agents .

Organic Synthesis

The compound is valuable in synthetic organic chemistry as an intermediate:

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and coupling reactions. Its reactivity allows for the introduction of other functional groups, facilitating the development of novel compounds .
  • Fluorinated Compounds : The presence of fluorine makes it an important precursor for synthesizing fluorinated pharmaceuticals, which often exhibit enhanced bioactivity compared to their non-fluorinated counterparts .

Material Science

In material science, this compound has potential applications:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its brominated structure may contribute to flame retardancy in polymeric materials .
  • Dyes and Pigments : The compound's vibrant color properties can be explored in the development of dyes and pigments for various industrial applications .

Case Study 1: Anticancer Research

A recent study investigated the anticancer properties of brominated phenyl ketones, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the phenyl groups enhance therapeutic efficacy.

Case Study 2: Synthesis of Fluorinated Compounds

In a synthetic chemistry project, researchers successfully used this compound as an intermediate to create a series of fluorinated derivatives. These derivatives demonstrated improved pharmacological profiles compared to their parent compounds, highlighting the importance of halogenation in drug design.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interactions: Modulating the activity of receptors on cell surfaces or within cells.

    Pathway Modulation: Influencing signaling pathways and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Halogen Positioning : The target compound’s 4-bromo-2-fluoro substitution on Ring A introduces steric and electronic effects distinct from meta-bromo/para-fluoro analogs (e.g., ). The fluorine at the ortho position may enhance electron-withdrawing effects, influencing reactivity.
  • Chalcone vs.

Key Findings :

  • Cytotoxicity : Chalcones with bromine at meta positions and bulky substituents (e.g., isopropyl ) show enhanced activity, likely due to improved hydrophobic interactions. The target compound’s dual bromine substituents may similarly enhance binding to cellular targets.
  • Anti-Inflammatory Activity : Brominated chalcones demonstrate dose-dependent inhibition of inflammation , suggesting the target compound could be explored for similar applications.

Biological Activity

1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one is an aromatic ketone notable for its unique halogenated structure, which includes bromine and fluorine substituents on its phenyl rings. This molecular configuration contributes to its distinctive chemical properties and potential biological activities. Despite its intriguing structure, comprehensive studies detailing its biological activity remain limited. This article synthesizes available information, focusing on its chemical characteristics, potential pharmacological applications, and related case studies.

The compound has a molecular formula of C₁₃H₉Br₂F O and a molecular weight of 331.02 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₉Br₂F O
Molecular Weight331.02 g/mol
CAS Number898761-78-9

The presence of bromine and fluorine enhances the compound's lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structural features often exhibit significant pharmacological properties. The halogen substituents can influence the compound's reactivity and interactions with biological molecules, suggesting potential applications in medicinal chemistry .

The mechanisms through which this compound may exert biological effects are not fully elucidated; however, it is hypothesized that the halogen atoms enhance binding affinities to various molecular targets such as enzymes and receptors. This could lead to inhibitory or activating effects on specific biochemical pathways .

Related Compounds and Their Activities

Research into structurally similar compounds provides insight into the potential biological activities of this compound. For instance, compounds with multiple halogenated phenyl groups have shown varying degrees of antibacterial and antifungal activities. Here is a comparison table:

Compound NameStructural FeaturesBiological Activity
1-(4-Bromo-2-fluorophenyl)-2-(4-bromophenyl)ethanoneContains bromine and fluorine substituentsAntibacterial properties
1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-oneSimilar halogenated structurePotential enzyme inhibition
1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-oneVariation in substituent on the second ringVaries by substituent

Case Studies

Although no direct studies on the biological activity of this compound exist, research on related compounds indicates promising avenues for exploration:

  • Antibacterial Activity : A study evaluated various halogenated phenyl derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, suggesting that similar structures may possess comparable efficacy .
  • Enzyme Inhibition : Research into nitrogen-containing heterocycles has highlighted their role in inhibiting acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. Given that halogenated compounds often interact with similar enzyme systems, further investigation into this compound's potential as an AChE inhibitor could be beneficial .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of pre-functionalized aromatic ketones. For example, bromination of a phenylpropanone precursor using N-bromosuccinimide (NBS) in the presence of FeBr₃ can introduce bromine at specific positions . Optimizing reaction conditions involves:
  • Catalyst selection : Lewis acids like AlCl₃ or FeBr₃ improve electrophilic substitution efficiency.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromination .
  • Solvent choice : Chloroform or dichloromethane enhances solubility of aromatic intermediates .
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound's structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., distinguishing 3-bromo vs. 4-bromo phenyl groups via coupling constants) .
  • X-ray Crystallography : Single-crystal XRD (e.g., using SHELXTL or ORTEP-III) resolves bond lengths and angles, confirming the ketone group’s planarity and halogen positions . For example, the C=O bond length typically ranges from 1.21–1.23 Å .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 365.92 for C₁₅H₁₀Br₂FO) .

Advanced Research Questions

Q. How do the positions of bromine and fluorine substituents influence the compound's electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine at the ortho position (2-F) increases the ketone’s electrophilicity, while bromine at the para position (4-Br) stabilizes intermediates in Suzuki-Miyaura couplings .
  • Reactivity Studies : DFT calculations (e.g., using Gaussian 09) predict charge distribution, showing decreased electron density at the carbonyl carbon (Mulliken charge: +0.32) due to fluorine’s inductive effect .
  • Comparative Data :
Substituent PositionHammett σ ValueReaction Rate (k, ×10⁻³ s⁻¹)
4-Br, 2-F+0.782.45
3-Br, 4-F+0.651.89
(Data adapted from studies on analogous bromo-fluoro aryl ketones )

Q. What strategies are effective in resolving data discrepancies when analyzing this compound's crystal structure using SHELX software?

  • Methodological Answer :
  • Refinement Protocols : Use SHELXL-2018 with iterative least-squares cycles to address thermal motion anisotropy. For example, anisotropic displacement parameters (ADPs) for Br atoms often require tighter constraints to avoid overfitting .
  • Twinned Data Handling : Apply HKLF 5 format in SHELX to deconvolute overlapping reflections in twinned crystals (common in brominated aromatics) .
  • Validation Tools : CheckPLATON alerts for missed symmetry (e.g., pseudo-merohedral twinning) and R₁/wR₂ convergence criteria (<5% discrepancy) .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one
Reactant of Route 2
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1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one

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